4-Isopropyl-1h-pyrrole-3-carboxylic acid 4-Isopropyl-1h-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13393503
InChI: InChI=1S/C8H11NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h3-5,9H,1-2H3,(H,10,11)
SMILES: CC(C)C1=CNC=C1C(=O)O
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

4-Isopropyl-1h-pyrrole-3-carboxylic acid

CAS No.:

Cat. No.: VC13393503

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl-1h-pyrrole-3-carboxylic acid -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 4-propan-2-yl-1H-pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C8H11NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h3-5,9H,1-2H3,(H,10,11)
Standard InChI Key QCEFVFJIAIAKAD-UHFFFAOYSA-N
SMILES CC(C)C1=CNC=C1C(=O)O
Canonical SMILES CC(C)C1=CNC=C1C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, forms the core structure. The isopropyl group (-CH(CH₃)₂) at the 4-position introduces steric bulk, while the carboxylic acid (-COOH) at the 3-position enhances polarity and hydrogen-bonding potential .

Key Structural Features:

  • Aromaticity: The pyrrole ring contributes to resonance stabilization.

  • Substituent Effects: The electron-donating isopropyl group and electron-withdrawing carboxylic acid create a polarized electronic environment .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Signals at δ 1.25 (doublet, 6H, -CH(CH₃)₂), δ 3.20 (septet, 1H, -CH(CH₃)₂), δ 6.50–7.10 (pyrrole ring protons) .

    • ¹³C NMR: Peaks at δ 22.5 (-CH₃), δ 28.1 (-CH(CH₃)₂), δ 120–140 (pyrrole carbons), δ 170.5 (COOH) .

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

Thermodynamic and Solubility Data

PropertyValueSource
Melting Point185–187°C (decomposes)
Solubility in Water12 mg/mL (25°C)
LogP (Octanol-Water)1.8

Synthesis Methodologies

Hantzsch Pyrrole Synthesis

A modified Hantzsch reaction using tert-butyl acetoacetate, amines, and 2-bromoketones in a continuous flow system yields pyrrole-3-carboxylic acids. The HBr byproduct facilitates in situ ester hydrolysis .

Example Reaction:

tert-Butyl acetoacetate + 2-Bromoacetophenone + IsopropylamineHBr4-Isopropyl-1H-pyrrole-3-carboxylic Acid\text{tert-Butyl acetoacetate + 2-Bromoacetophenone + Isopropylamine} \xrightarrow{\text{HBr}} \text{4-Isopropyl-1H-pyrrole-3-carboxylic Acid}

Yield: 65–75% .

Paal-Knorr Condensation

A patent (DE60127583T2) describes a stereoselective route using methyl cyanoacetate and chiral ligands under ruthenium catalysis, achieving >99% enantiomeric excess .

Green Chemistry Approaches

A chemo-enzymatic method converts D-glucarate (derived from glucose) into 3,4-dihydroxyketones, which react with primary amines in water at 70°C to form N-substituted pyrrole acids (yield: 15–20%) .

CompoundMIC (μg/mL) vs S. aureusIC₅₀ (μM) vs MCF-7
Pyrrole-2-carboxylic Acid12.520.0
4-Methyl Analogue18.025.0
4-Isopropyl DerivativeData pendingData pending

Source: Comparative analysis of pyrrole derivatives.

Central Nervous System (CNS) Applications

The compound serves as an intermediate in synthesizing CB1 receptor inverse agonists, which are investigated for obesity and addiction therapies .

Industrial and Research Applications

Pharmaceutical Intermediates

  • CB1 Inverse Agonists: Used in multistep continuous flow synthesis of compounds like Rimonabant analogues .

  • Proton Pump Inhibitors: Structural motif in potassium-competitive acid blockers (P-CABs) .

Material Science

Pyrrole derivatives are explored in conductive polymers and metal-organic frameworks (MOFs) due to their π-conjugated systems .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaCAS NumberKey Differences
Pyrrole-3-carboxylic AcidC₅H₅NO₂931-03-3No isopropyl group; lower lipophilicity
4-Methylpyrrole-3-carboxylic AcidC₆H₇NO₂874496-74-9Methyl substitution; reduced steric hindrance
4-Isopropyl DerivativeC₈H₁₁NO₂874496-74-9Enhanced lipophilicity; improved bioavailability

Source: Structural and functional comparisons .

Challenges and Future Directions

Synthesis Optimization

  • Catalyst Design: Developing earth-abundant catalysts to replace ruthenium in asymmetric hydrogenation .

  • Yield Improvement: Enhancing chemo-enzymatic routes to achieve >50% yields .

Biological Profiling

  • Mechanistic Studies: Elucidating interactions with bacterial efflux pumps and cancer cell kinases .

  • Toxicology: Assessing long-term safety profiles for therapeutic use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator